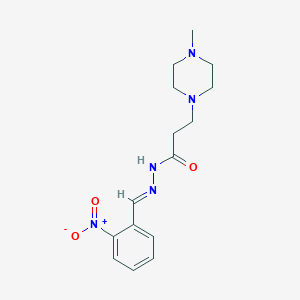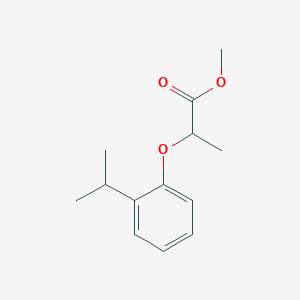
3-(3-methoxyphenyl)-5-(2-thienyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles typically involves the cyclization of hydrazides and carboxylic acids or their derivatives. For instance, compounds within this family, such as those containing methoxyphenyl and thiophene moieties, can be synthesized via convergent synthetic methods, starting from various substituted aromatic acids converted into ethyl esters, then into corresponding carbohydrazides, and finally cyclized to yield the oxadiazole core (Adimule et al., 2014).
Molecular Structure Analysis
The molecular structure of oxadiazoles can be characterized by techniques such as NMR, mass spectrometry, and X-ray crystallography. The structure affects the compound's physical and chemical properties and its interaction with biological targets. For example, the crystal and molecular structures of related oxadiazoles demonstrate how substitution patterns, such as methoxy groups, influence the planarity of the molecule and its solid-state packing arrangement (Khan et al., 2014).
Chemical Reactions and Properties
1,3,4-Oxadiazoles undergo various chemical reactions, including electrophilic substitution and nucleophilic addition, depending on the substituents attached to the ring. The reactivity can be influenced by electron-donating or withdrawing groups, impacting the compound's biological activity and its potential as a corrosion inhibitor (Bouklah et al., 2006).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazoles, such as melting points, solubility, and stability, are critical for their application in different fields. These properties are determined by the compound's molecular structure, with factors like symmetry, substitution pattern, and intramolecular interactions playing a significant role (Hughes et al., 2004).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for the compound's applications in synthesis and its biological activities. The presence of electron-withdrawing or donating substituents significantly affects these properties, influencing the compound's role as inhibitors or reactants in chemical reactions (Bentiss et al., 2002).
- Synthesis and anticancer evaluation: (Adimule et al., 2014).
- Molecular structure analysis: (Khan et al., 2014).
- Chemical reactions and properties as corrosion inhibitors: (Bouklah et al., 2006).
- Physical properties analysis: (Hughes et al., 2004).
- Chemical properties analysis: (Bentiss et al., 2002).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-16-10-5-2-4-9(8-10)12-14-13(17-15-12)11-6-3-7-18-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPANAJPHRXMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(3-isopropoxypropyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5584028.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[(3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584036.png)

![N'-[4-(methylthio)benzylidene]benzenesulfonohydrazide](/img/structure/B5584052.png)



![2-{[4-allyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5584078.png)
![8-fluoro-2-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5584091.png)
![N,N-dimethyl-2-({[(4-methylphenyl)sulfonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5584092.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]acetamide](/img/structure/B5584106.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5584117.png)

![5-(hydroxymethyl)-N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-2-furamide](/img/structure/B5584127.png)